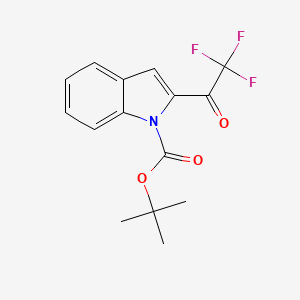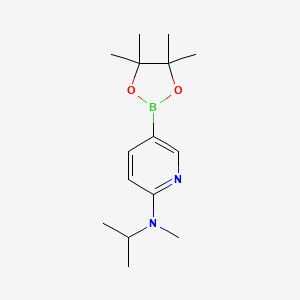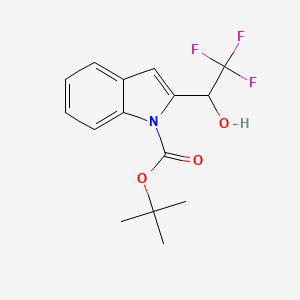![molecular formula C15H12F3N3O B1403111 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one CAS No. 1303588-25-1](/img/structure/B1403111.png)
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one
Vue d'ensemble
Description
The compound “1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one” is a complex organic molecule. It contains a pyridopyrazinone core, which is a bicyclic system with a pyridine (a six-membered ring with one nitrogen atom) fused to a pyrazinone (a six-membered ring with two nitrogen atoms and one carbonyl group). The molecule also has a trifluoromethyl group attached to a phenyl ring, which is known to significantly alter the physical and chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of the trifluoromethyl group could introduce significant electronegativity, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive, and could undergo various transformations under appropriate conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The trifluoromethyl group is known to significantly affect a compound’s properties, including its acidity, basicity, and solubility .Applications De Recherche Scientifique
Certainly! Let’s delve into the scientific research applications of 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one . This compound contains a trifluoromethyl group, which is a functional group with the formula -CF₃, where each hydrogen atom in a methyl group (-CH₃) is replaced by a fluorine atom . Here are six unique applications:
-
Medicinal Chemistry:
- Methods/Application: TFMKs can be synthesized using various methods, including nucleophilic addition to ketones or aldehydes. Researchers often employ organometallic reagents or enolate equivalents for their preparation .
- Results/Outcomes: TFMKs have been used as key intermediates in the synthesis of bioactive compounds. For example, they play a crucial role in designing novel drugs with improved pharmacological properties .
-
Anti-Inflammatory Agents:
Propriétés
IUPAC Name |
1-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-21-12-6-5-11(20-14(12)19-8-13(21)22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOHMSIKXMBLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)











